molecular formula C11H14ClN B1586279 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 43064-12-6

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1586279
CAS No.: 43064-12-6
M. Wt: 195.69 g/mol
InChI Key: POGWXTJNUCZEPR-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of phenylacetonitrile with 1,3-butadiene in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization and hydrogenation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used to study the effects of neurotoxins on biological systems.

    Medicine: It serves as a model compound for studying Parkinson’s disease and other neurodegenerative disorders.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structure, which allows it to be used as a model compound for studying the mechanisms of neurodegeneration. Its ability to selectively target dopaminergic neurons makes it a valuable tool in Parkinson’s disease research .

Properties

IUPAC Name

4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,12H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGWXTJNUCZEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10338-69-9 (Parent)
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30195670
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43064-12-6
Record name Pyridine, 1,2,3,6-tetrahydro-4-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43064-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source European Chemicals Agency (ECHA)
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Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP) exert its neurotoxic effects?

A: this compound (MPTP) itself is not toxic but acts as a pro-drug. It crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes into the active metabolite, 1-methyl-4-phenylpyridinium (MPP+). [, , , , , , , , , , , , , , ] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to its accumulation within mitochondria.

Q2: What are the consequences of MPP+ accumulation within dopaminergic neurons?

A: MPP+ inhibits Complex I of the electron transport chain, disrupting mitochondrial respiration and ATP production. [, , , , , ] This energy depletion triggers a cascade of events, including oxidative stress, excitotoxicity, and ultimately, neuronal death. [, , , , , , , , , , , ]

Q3: How does MPTP-induced neurodegeneration relate to Parkinson's disease?

A: The selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), a hallmark of MPTP toxicity, mirrors the primary pathological feature of Parkinson's disease. [, , , , , , , , , , , , , , , , , , , , , , ] This similarity has made MPTP a valuable tool for understanding PD mechanisms and evaluating potential therapies.

Q4: Does MPTP only affect dopaminergic neurons?

A: While MPTP primarily targets dopaminergic neurons, research suggests it can also impact other neuronal populations to some extent. Studies have reported alterations in serotonergic, noradrenergic, and cholinergic systems following MPTP administration, although these effects are generally less pronounced than the dopaminergic toxicity. [, , , , , , ]

Q5: Are there differences in MPTP sensitivity across species?

A: Yes, species differences in MPTP sensitivity have been observed. Primates, particularly marmosets and monkeys, exhibit greater sensitivity to MPTP compared to rodents. [, , , , , ] This variation is attributed to differences in MPTP metabolism, dopamine transporter expression, and potentially other yet unidentified factors.

Q6: What is the molecular formula and weight of MPTP?

A: The molecular formula of this compound is C11H13N • HCl, and its molecular weight is 203.7 g/mol. []

Q7: What types of in vitro models are used to study MPTP toxicity?

A: Cell lines such as SH-SY5Y, PC12, and MN9D, which possess dopaminergic characteristics, are commonly used for in vitro studies. [, , , ] Researchers treat these cells with MPP+ to mimic MPTP toxicity and investigate the underlying molecular mechanisms.

Q8: What behavioral tests are employed to assess MPTP-induced Parkinsonian symptoms in animals?

A8: Researchers use various behavioral tests, including:

  • Rotarod test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod. [, , , ]
  • Pole test: Evaluates bradykinesia and motor impairments by measuring the time it takes for an animal to descend a vertical pole. []
  • Open field test: Measures locomotor activity and exploratory behavior. [, ]
  • Grip strength test: Evaluates forelimb strength, a parameter affected by motor deficits. []
  • Stride length analysis: Provides insights into gait abnormalities. []
  • Catalepsy tests: Assesses akinesia and rigidity induced by dopamine depletion. [, ]

Q9: What histological and biochemical analyses are conducted in MPTP models?

A9: Following behavioral assessments, researchers perform:

  • Immunohistochemistry: To visualize and quantify dopaminergic neurons in the SNc using markers like tyrosine hydroxylase (TH). [, , , , , , , , , , , , , , , , , , , , , , ]
  • Western Blotting: To measure the expression levels of proteins involved in various cellular processes, including apoptosis, autophagy, inflammation, and oxidative stress. [, , , , , , , , , , , , , , , , , , ]
  • Neurochemical analysis: To quantify dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC). [, , , , , , , , , , , , , , , , , , ]

Q10: Can MPTP-induced motor deficits be reversed?

A: Yes, studies have demonstrated that pharmacological interventions, particularly those enhancing dopaminergic transmission, can reverse or alleviate MPTP-induced motor deficits in animal models. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q11: What therapeutic approaches have shown promise in MPTP models?

A11: Several strategies have shown potential:

  • Dopamine replacement therapy: Levodopa, a precursor to dopamine, can improve motor symptoms but is often associated with the development of dyskinesia with long-term use. [, ]
  • Dopamine agonists: Drugs that directly activate dopamine receptors, such as ropinirole and piribedil, have demonstrated efficacy in improving motor function. [, ]
  • Antioxidants: Compounds like Ferulic Acid, [] Rhynchophylline [] that mitigate oxidative stress have shown neuroprotective effects in MPTP models.
  • Anti-inflammatory agents: Indomethacin, a non-steroidal anti-inflammatory drug, has been shown to reduce inflammation and promote the survival of newborn neurons in the hippocampus following MPTP-induced dopamine depletion. []
  • Cell-based therapies: Transplantation of dopaminergic neurons derived from stem cells is an area of active investigation for replacing lost dopaminergic neurons. []

Q12: Has the MPTP model contributed to our understanding of levodopa-induced dyskinesia?

A: Yes, studies in MPTP-treated primates have revealed that pulsatile stimulation of dopamine receptors by levodopa contributes to the development of dyskinesia. [] These findings have prompted research into alternative drug delivery strategies and novel therapeutic targets to mitigate this side effect.

Q13: How has the MPTP model advanced our understanding of non-motor symptoms in Parkinson's disease?

A: Studies using the MPTP model have shown that it can recapitulate certain non-motor symptoms observed in PD patients. For instance, MPTP-treated marmosets exhibit REM sleep behavior disorder (RBD), a sleep disturbance often preceding the onset of motor symptoms in PD. [, ] This finding highlights the potential of the MPTP model for investigating the underlying mechanisms and exploring potential treatments for non-motor aspects of PD.

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